CPT II Affinity: 3.25-Fold Lower K0.5 for 3-Hydroxypalmitoyl-CoA vs. 3-Oxopalmitoyl-CoA
In head-to-head kinetic studies using purified carnitine palmitoyltransferase II (CPT II) from rat liver mitochondria, (S)-3-hydroxypalmitoyl-CoA exhibited the lowest K0.5 value among all palmitoyl-CoA β-oxidation intermediates tested, with a measured K0.5 of 20 ± 6 μM. This represents a 3.25-fold higher apparent affinity compared to 3-oxopalmitoyl-CoA (K0.5 = 65 ± 17 μM), and substantially better affinity than 2,3-unsaturated palmitoyl-CoA, which was identified as the poorest substrate in the series [1]. The apparent Vmax values for 3-oxopalmitoyl-CoA, palmitoyl-CoA, and 3-hydroxypalmitoyl-CoA were of the same order of magnitude, indicating that affinity rather than catalytic turnover differentiates these intermediates in CPT II-mediated acylcarnitine formation [1].
| Evidence Dimension | CPT II substrate affinity (K0.5) |
|---|---|
| Target Compound Data | K0.5 = 20 ± 6 μM |
| Comparator Or Baseline | 3-oxopalmitoyl-CoA: K0.5 = 65 ± 17 μM |
| Quantified Difference | 3.25-fold lower K0.5 for (S)-3-hydroxypalmitoyl-CoA |
| Conditions | Purified rat liver CPT II; kinetic assay |
Why This Matters
Researchers investigating CPT II substrate specificity or developing CPT II activity assays must use (S)-3-hydroxypalmitoyl-CoA for accurate affinity measurements; substituting 3-oxopalmitoyl-CoA would underestimate binding by over three-fold and distort kinetic models.
- [1] Ventura FV, et al. Carnitine palmitoyltransferase II specificity towards beta-oxidation intermediates—evidence for a reverse carnitine cycle in mitochondria. Eur J Biochem. 1998;253(3):614-8. View Source
